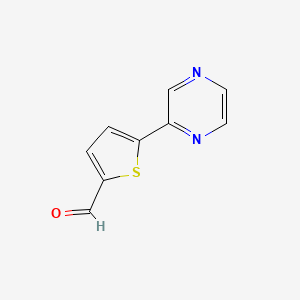

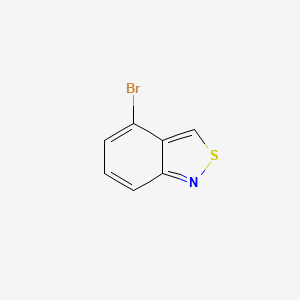

4-Bromo-2,1-benzothiazole

Overview

Description

4-Bromo-2,1-benzothiazole is a type of benzothiazole derivative . Benzothiazoles are interesting due to their potential activity against several infections . They are used in various fields such as biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 4-Bromo-2,1-benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient and mild protocol has been developed for the synthesis of 2-substituted benzothiazole under solvent- and metal-free conditions using CBr 4 as the catalyst .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,1-benzothiazole has been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed . The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP, and density of states, were calculated .Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Bromo-2,1-benzothiazole, have been involved in various chemical reactions. For instance, the Sonogashira cross-coupling reaction between 4-bromo-2,1,3-benzothiadiazole, and the respective para-substituted phenylethynyl derivatives could synthesize the BTDs .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,1-benzothiazole have been analyzed. The compound has a molecular weight of 215.07 and 214.09 . The compound is solid in form .Scientific Research Applications

Medicinal Chemistry and Drug Design

4-Bromobenzo[c]isothiazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. They serve as key intermediates in the synthesis of molecules with potential therapeutic effects . For instance, isothiazole-containing compounds have been explored for their role as inhibitors in cancer chemotherapy, where they can act as synergists to enhance the efficacy of bioactive substances .

Agriculture and Plant Protection

In agriculture, 4-Bromobenzo[c]isothiazole derivatives are used to create plant protection chemicals. They have been found to act as synergists, which can reduce the required doses of active agents, thereby minimizing environmental impact and cost . This is particularly important for the development of novel fungicides that induce systemic acquired resistance in plants, offering protection against diseases like rice blast .

Industrial Applications

The industrial applications of 4-Bromobenzo[c]isothiazole are significant, especially in the synthesis of dyes and photovoltaic materials. Bromoderivatives of benzofused thiadiazoles, which are closely related to isothiazoles, are important precursors in the design of effective photovoltaic materials .

Environmental Chemistry

Isothiazole derivatives, including 4-Bromobenzo[c]isothiazole, are utilized in ‘green chemistry’ due to their involvement in metal complexes that act as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media . This application is crucial for developing environmentally friendly chemical processes.

Material Science

In material science, 4-Bromobenzo[c]isothiazole plays a role in the development of novel materials. Its derivatives are used in the design and synthesis of compounds for various purposes, including coordination chemistry, which has broad prospects for further development .

Analytical Chemistry

While specific applications of 4-Bromobenzo[c]isothiazole in analytical chemistry are not directly mentioned in the available literature, its derivatives are likely to be involved in the development of analytical reagents and sensors due to their reactive nature and the presence of electronegative heteroatoms that can interact with a variety of substances .

Mechanism of Action

properties

IUPAC Name |

4-bromo-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELWJALNBCCSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

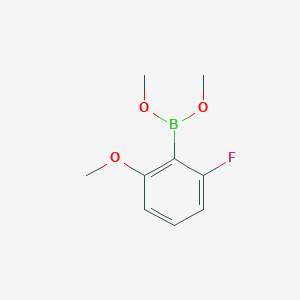

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704076 | |

| Record name | 4-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,1-benzothiazole | |

CAS RN |

854494-45-4 | |

| Record name | 4-Bromo-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505065.png)

![5-Methyl-2-(methylthio)-7-phenylimidazo[5,1-F][1,2,4]triazine](/img/structure/B1505069.png)